1-acetyl-N-methylindoline-5-sulfonamide
Overview
Description
1-Acetyl-N-methylindoline-5-sulfonamide is a chemical compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . It belongs to the class of indole derivatives, which are known for their diverse pharmacological activities . This compound is characterized by the presence of an indoline core, acetyl group, and sulfonamide functionality, making it a versatile molecule in various chemical and biological applications .
Scientific Research Applications
1-Acetyl-N-methylindoline-5-sulfonamide has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Preparation Methods
The synthesis of 1-acetyl-N-methylindoline-5-sulfonamide typically involves the following steps :
Starting Materials: The synthesis begins with indoline, which is acetylated using acetic anhydride in the presence of a base such as pyridine.
Sulfonamide Formation: The acetylated indoline is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide derivative.
Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents like dichloromethane or toluene to ensure complete conversion.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
1-Acetyl-N-methylindoline-5-sulfonamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the C-3 position, using reagents like halogens or nitro compounds.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indoline-5-sulfonamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Mechanism of Action
The mechanism of action of 1-acetyl-N-methylindoline-5-sulfonamide involves its interaction with various molecular targets and pathways . The sulfonamide group can inhibit the activity of enzymes like carbonic anhydrase, leading to antimicrobial effects. The indoline core can interact with cellular receptors and enzymes, modulating biological pathways involved in inflammation, cell proliferation, and apoptosis. These interactions contribute to the compound’s diverse pharmacological activities.
Comparison with Similar Compounds
1-Acetyl-N-methylindoline-5-sulfonamide can be compared with other indole derivatives and sulfonamide compounds :
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Sulfanilamide: A simpler sulfonamide compound used as an antibiotic, lacking the indoline core.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core, used for its anti-inflammatory properties.
The uniqueness of this compound lies in its combined indoline and sulfonamide functionalities, which confer a broad spectrum of biological activities and synthetic versatility .
Properties
IUPAC Name |
1-acetyl-N-methyl-2,3-dihydroindole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(14)13-6-5-9-7-10(3-4-11(9)13)17(15,16)12-2/h3-4,7,12H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFJZPFCCXMFLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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